molecular formula C7H8INO B1283178 (2-Amino-5-iodophenyl)methanol CAS No. 53279-83-7

(2-Amino-5-iodophenyl)methanol

Cat. No. B1283178
Key on ui cas rn: 53279-83-7
M. Wt: 249.05 g/mol
InChI Key: QSHYKMOLPBKEKQ-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

Manganese dioxide (0.044 g) was added to a stirred solution of 2-amino-5-iodobenzyl alcohol (0.125 g) in dichloromethane (10 cm3) and the mixture was stirred for 6 hours. A further portion of manganese dioxide (0.044 g) was then added and stirring was continued for 16 hours. The mixture was then filtered, the filtrate evaporated in vacuo, and the residue chromatographed on silica (Merck "MK 60.9385") eluting with ethyl acetate. The requisite fractions were combined and concentrated in vacuo to afford 2-amino-5-iodobenzaldehyde. 0.5H2O as a solid, m.p. 105°, (0.1 g).
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.044 g
Type
catalyst
Reaction Step One
Quantity
0.044 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][C:3]=1[CH2:4][OH:5]>ClCCl.[O-2].[O-2].[Mn+4]>[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][C:3]=1[CH:4]=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.125 g
Type
reactant
Smiles
NC1=C(CO)C=C(C=C1)I
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.044 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
0.044 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica (Merck "MK 60.9385")
WASH
Type
WASH
Details
eluting with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=C(C=O)C=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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